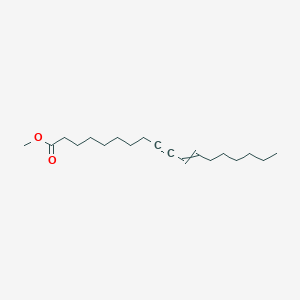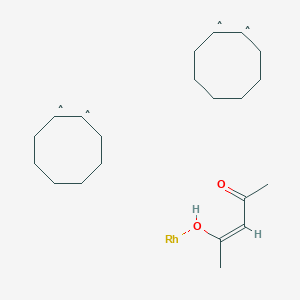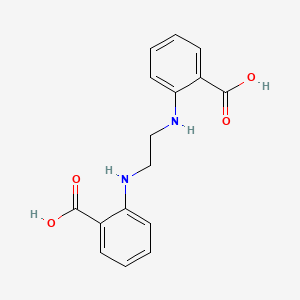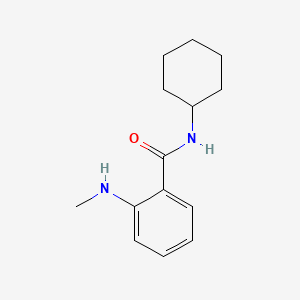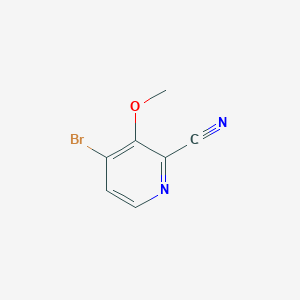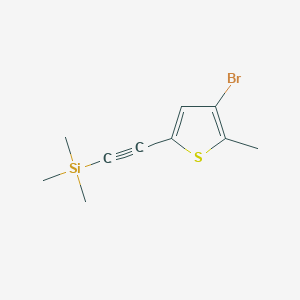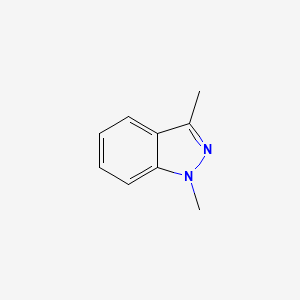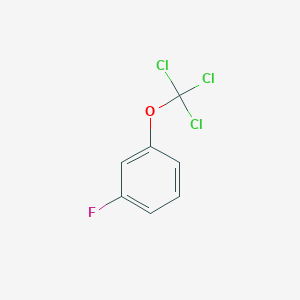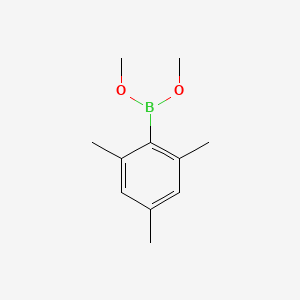
二氧化钼(VI) 双(2,2,6,6-四甲基-3,5-庚二酮)
描述
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as MoO2(TMHD)2, is a compound with the molecular formula C22H38MoO6 . It is a versatile catalyst used in various organic transformations. Its unique ability to activate small molecules and facilitate bond-breaking and formation reactions makes it valuable for various applications.
Molecular Structure Analysis
The compound has a molecular weight of 496.5 g/mol . The InChI string and SMILES notation provide a detailed description of the compound’s molecular structure .Chemical Reactions Analysis
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is known to be a versatile catalyst used in various organic transformations. Its unique ability to activate small molecules and facilitate bond-breaking and formation reactions makes it valuable for various applications.Physical and Chemical Properties Analysis
The compound is yellow in color and forms crystals . It has a melting point of 129-131°C . It is moisture sensitive and reacts slowly with moisture/water .科学研究应用
1. 化学合成与催化
钼(VI)配合物在化学合成中显示出重要的用途。例如,Hänninen 等人(2013 年)报道了七配位的钼(VI)配合物的合成和性质,这代表了 Mo(VI) 离子没有多重键合末端配体的罕见情况。这些配合物在磁测量和理论研究中得到应用(Hänninen 等人,2013 年)。类似地,Marshall-Roth 等人(2012 年)探索了氧代钼(VI) 双(儿茶酚酸盐) 的非经典氧原子转移反应,这在各种合成工艺中至关重要(Marshall-Roth 等人,2012 年)。
2. 溶剂萃取与回收
钼(VI) 化合物,包括其配合物,已因其在溶剂萃取工艺中的潜力而受到研究。Quijada-Maldonado 等人(2017 年)研究了使用溶剂萃取从水溶液中回收钼 (VI),突出了某些离子液体在这一过程中的效率(Quijada-Maldonado 等人,2017 年)。
3. 材料合成
钼(VI) 化合物在各种材料的合成中也起着至关重要的作用。Sibirkin 等人(2015 年)展示了涉及钼(VI) 的混合物的制备,用于制造特定的玻璃,展示了其在材料科学中的效用(Sibirkin 等人,2015 年)。
4. 有机反应中的催化
钼(VI) 配合物在催化有机反应中的作用值得注意。Nandurkar 等人(2008 年)报道了使用钼(VI) 配合物作为杂环 C-2 芳基化的有效催化剂,表明其在有机合成中的重要性(Nandurkar 等人,2008 年)。
安全和危害
未来方向
The compound’s unique catalytic properties make it valuable for various applications. It shows superior chemical compatibility and improved safety in Metalorganic Chemical Vapor Deposition (MOCVD) of PNZT . This suggests potential future directions in the manufacture of advanced dielectric and ferroelectric thin films .
作用机制
Target of Action
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is a complex organometallic compound Organometallic compounds are often used as reagents, catalysts, and precursor materials in various chemical reactions .
Mode of Action
It’s known that 2,2,6,6-tetramethyl-3,5-heptanedione, a component of this compound, acts as an air-stable ligand for metal catalysts and undergoes o-additions and c-additions . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Organometallic compounds like this are often involved in thin film deposition, industrial chemistry, pharmaceuticals, and led manufacturing . These processes involve various biochemical pathways, but the exact pathways depend on the specific application.
Pharmacokinetics
It’s important to note that the compound is moisture sensitive , which might affect its stability and hence its bioavailability.
Result of Action
Given its use in various chemical reactions, it’s likely that the compound plays a role in facilitating these reactions and influencing their outcomes .
Action Environment
The compound is moisture sensitive , suggesting that environmental factors such as humidity could influence its action, efficacy, and stability. Additionally, the compound’s melting point is between 129-131°C , indicating that it might be stable under normal environmental conditions but could decompose at high temperatures.
生化分析
Biochemical Properties
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound acts as a catalyst in oxidation-reduction reactions, facilitating the transfer of electrons between molecules. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, which are involved in the metabolism of purines and aldehydes, respectively . The nature of these interactions involves the coordination of the molybdenum center with the active sites of the enzymes, enhancing their catalytic activity.
Cellular Effects
The effects of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, thereby altering the phosphorylation status of various proteins . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by coordinating with their active sites, thereby modulating their catalytic activity . It also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These molecular interactions result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term impact of the compound in biochemical research.
Dosage Effects in Animal Models
The effects of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and improve metabolic functions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower concentrations, while adverse effects become prominent at higher concentrations. These dosage-dependent effects are critical for determining the safe and effective use of the compound in biochemical applications.
Metabolic Pathways
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is involved in various metabolic pathways, including those related to purine and aldehyde metabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, facilitating the oxidation of purines and aldehydes to their respective products . The compound also affects metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . These targeting signals ensure that the compound reaches its site of action within the cell, enhancing its efficacy and specificity. Understanding the subcellular localization of the compound is crucial for elucidating its role in various biochemical processes.
属性
IUPAC Name |
dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSXHSSVOJARZ-KKUWAICFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40MoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


